molecular formula C6H4BF3KNO2 B1451418 Potassium (4-nitrophenyl)trifluoroborate CAS No. 850623-71-1

Potassium (4-nitrophenyl)trifluoroborate

Cat. No.: B1451418
CAS No.: 850623-71-1
M. Wt: 229.01 g/mol
InChI Key: VUFAMHLXAXZYSD-UHFFFAOYSA-N
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Description

Potassium (4-nitrophenyl)trifluoroborate is a member of the organotrifluoroborate family, which are compounds containing a boron atom bonded to three fluorine atoms and an organic group. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. This compound is used as a reagent in organic synthesis due to its ability to form carbon-carbon bonds efficiently.

Biochemical Analysis

Biochemical Properties

Potassium (4-nitrophenyl)trifluoroborate plays a significant role in biochemical reactions, particularly in metal-catalyzed cross-coupling reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a nucleophilic partner in reactions catalyzed by transition metals, facilitating the formation of carbon-carbon bonds . The nature of these interactions often involves the formation of stable complexes with metal catalysts, enhancing the efficiency of the reactions.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling proteins, leading to changes in downstream gene expression . Additionally, its impact on cellular metabolism can result in altered metabolic flux and changes in metabolite levels.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming complexes with them, thereby altering their activity . These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and can be stored at room temperature without significant degradation . Long-term studies have shown that its effects on cellular function can vary, with some changes becoming more pronounced over extended periods of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular signaling and metabolic pathways . Threshold effects have been observed, where the compound’s impact becomes significant only above certain concentration levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . For example, it can affect the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby altering the overall metabolic balance within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . The compound’s distribution can influence its activity and function, as it may be more effective in certain cellular regions.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be affected by its localization, as it may interact with different biomolecules in various subcellular regions . For instance, its presence in the nucleus can influence gene expression, while its localization in the cytoplasm can affect metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (4-nitrophenyl)trifluoroborate can be synthesized through several methods. One common method involves the reaction of 4-nitrophenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction typically proceeds as follows:

4Nitrophenylboronic acid+KHF2Potassium (4-nitrophenyl)trifluoroborate+H2O4-\text{Nitrophenylboronic acid} + \text{KHF}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} 4−Nitrophenylboronic acid+KHF2​→Potassium (4-nitrophenyl)trifluoroborate+H2​O

This method is advantageous because it avoids the use of highly reactive and toxic reagents, making it safer and more environmentally friendly .

Industrial Production Methods

In industrial settings, the production of this compound often involves scalable and efficient processes. One such method includes the use of continuous flow reactors, which allow for precise control over reaction conditions and improved yields. The use of potassium fluoride and boronic acids in these reactors has been shown to produce high-purity potassium organotrifluoroborates .

Chemical Reactions Analysis

Types of Reactions

Potassium (4-nitrophenyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

Potassium (4-nitrophenyl)trifluoroborate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and drug candidates.

    Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of complex organic molecules.

    Industry: Applied in the production of agrochemicals, polymers, and materials science

Comparison with Similar Compounds

Potassium (4-nitrophenyl)trifluoroborate is unique compared to other organotrifluoroborates due to its specific functional group, the 4-nitrophenyl group. This group imparts distinct electronic and steric properties, making it particularly useful in certain synthetic applications. Similar compounds include:

  • Potassium phenyltrifluoroborate
  • Potassium (4-methoxyphenyl)trifluoroborate
  • Potassium (4-chlorophenyl)trifluoroborate

These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the nature of their substituents .

Properties

IUPAC Name

potassium;trifluoro-(4-nitrophenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF3NO2.K/c8-7(9,10)5-1-3-6(4-2-5)11(12)13;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFAMHLXAXZYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)[N+](=O)[O-])(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661244
Record name Potassium trifluoro(4-nitrophenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850623-71-1
Record name Borate(1-), trifluoro(4-nitrophenyl)-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850623-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro(4-nitrophenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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